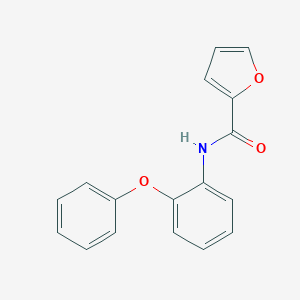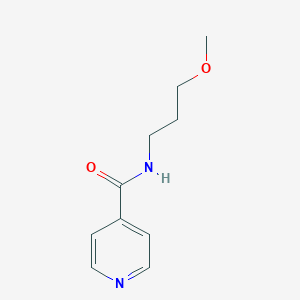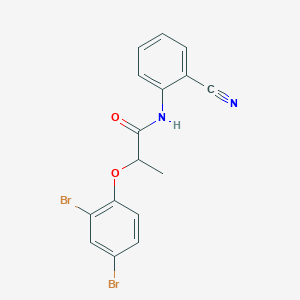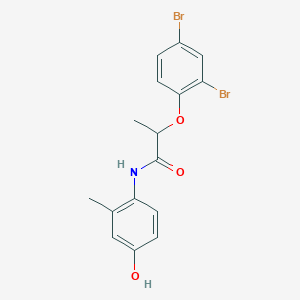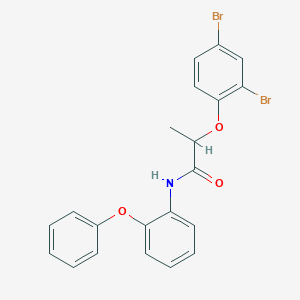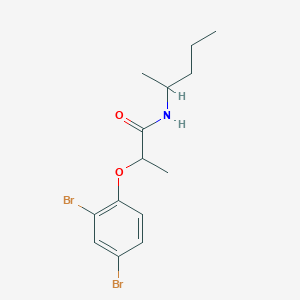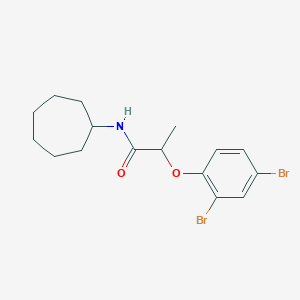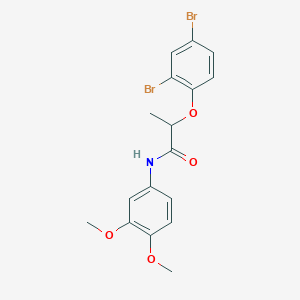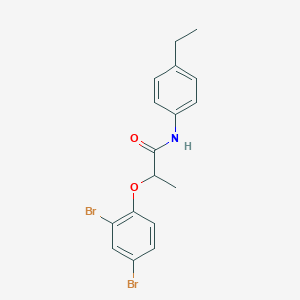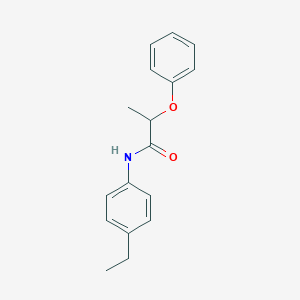
N-(4-ethylphenyl)-2-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylphenyl)-2-phenoxypropanamide, commonly known as EPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EPPA is a white crystalline solid that is soluble in organic solvents and is synthesized through a specific chemical process.
Mecanismo De Acción
The mechanism of action of EPPA is not fully understood, but it is believed to involve the inhibition of certain enzymes in the pests that it targets. EPPA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in pests. This inhibition leads to the accumulation of acetylcholine in the nervous system, which ultimately leads to the death of the pests.
Biochemical and Physiological Effects
EPPA has been shown to have various biochemical and physiological effects on pests. Studies have shown that EPPA can cause the inhibition of certain enzymes, such as acetylcholinesterase, which can ultimately lead to the death of the pests. EPPA has also been shown to have effects on the nervous system, leading to the accumulation of acetylcholine and ultimately the death of the pests.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using EPPA in lab experiments is its ability to inhibit the growth of certain pests, making it a useful tool for studying the effects of pests on various organisms. Additionally, EPPA is relatively easy to synthesize and is readily available, making it a cost-effective reagent for use in lab experiments. However, one of the limitations of using EPPA is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of EPPA. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies could be conducted to fully understand the mechanism of action of EPPA and its potential applications in various fields. Finally, studies could be conducted to investigate the potential use of EPPA as a pesticide or in other agricultural applications.
Conclusion
In conclusion, N-(4-ethylphenyl)-2-phenoxypropanamide, or EPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EPPA is synthesized through a well-established process and has been extensively studied for its potential applications in organic synthesis and as a pesticide. EPPA has been shown to have various biochemical and physiological effects on pests and has advantages and limitations for use in lab experiments. Finally, there are several future directions for the study of EPPA, including the optimization of the synthesis method and the investigation of its potential use in various fields.
Métodos De Síntesis
EPPA is synthesized through a multistep process that involves the reaction of 4-ethylphenol with epichlorohydrin to form 4-(2-chloroethyl)phenol. The 4-(2-chloroethyl)phenol is then reacted with sodium phenoxyacetate to form the final product, N-(4-ethylphenyl)-2-phenoxypropanamide. The synthesis method is a well-established process that has been optimized to produce high yields of EPPA.
Aplicaciones Científicas De Investigación
EPPA has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of EPPA is in the field of organic synthesis, where it is used as a reagent for the synthesis of various organic compounds. EPPA has also been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain pests.
Propiedades
Fórmula molecular |
C17H19NO2 |
|---|---|
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
N-(4-ethylphenyl)-2-phenoxypropanamide |
InChI |
InChI=1S/C17H19NO2/c1-3-14-9-11-15(12-10-14)18-17(19)13(2)20-16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,18,19) |
Clave InChI |
AYCXBSRFBPSGAB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2 |
SMILES canónico |
CCC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,4-dibromophenoxy)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B290762.png)
![4-[(2-Fluorobenzoyl)amino]-3-methylphenyl 2-fluorobenzoate](/img/structure/B290764.png)
